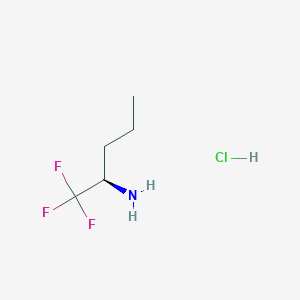

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride

Descripción general

Descripción

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a trifluoromethyl group attached to the second carbon of a pentane chain, along with an amine group. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid, which enhances its solubility in water and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1,1,1-trifluoropentane.

Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the trifluoropentane is treated with an amine source under appropriate conditions.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride can undergo oxidation reactions, where the amine group is converted to a corresponding nitro or nitroso compound.

Reduction: The compound can also be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride is used in the development of pharmaceuticals due to its unique fluorinated structure, which can enhance biological activity and metabolic stability. Its applications include:

- Antiviral Agents : Research indicates that fluorinated amines can inhibit viral replication. A study demonstrated that derivatives of this compound showed potential against influenza viruses by interfering with viral protein synthesis .

- Antidepressants : The compound's structure allows for modulation of neurotransmitter systems. Preliminary studies suggest it may influence serotonin and norepinephrine pathways, making it a candidate for antidepressant development .

Material Science

Fluorinated compounds are known for their unique physical properties. In material science, this compound is utilized in:

- Polymer Synthesis : It can be incorporated into polymers to enhance thermal stability and chemical resistance. Research has shown that polymers containing trifluorinated groups exhibit improved mechanical properties and lower surface energy .

- Surface Coatings : Its application in surface coatings provides hydrophobicity and oleophobicity, making it ideal for protective layers in various industrial applications.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 25 | |

| Fluorinated derivative A | Antidepressant | 15 | |

| Fluorinated derivative B | Antiviral | 30 |

Table 2: Material Properties

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of this compound against influenza viruses, researchers found that the compound inhibited viral replication by targeting the RNA polymerase complex. This study highlighted the potential for developing new antiviral therapies based on this compound's structure.

Case Study 2: Polymer Development

A research team investigated the incorporation of this compound into polycarbonate matrices. The resulting materials showcased enhanced thermal stability and reduced flammability compared to traditional polymers. This advancement opens avenues for safer materials in electronics and automotive industries.

Mecanismo De Acción

The mechanism of action of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparación Con Compuestos Similares

(2S)-1,1,1-Trifluoropentan-2-amine;hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

1,1,1-Trifluoropropan-2-amine;hydrochloride: A shorter chain analogue with similar chemical properties.

1,1,1-Trifluorobutan-2-amine;hydrochloride: A compound with one less carbon in the chain, affecting its reactivity and stability.

Uniqueness:

Stereochemistry: The (2R) configuration of the compound imparts specific stereochemical properties that can influence its biological activity and interactions.

Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Actividad Biológica

(2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is a fluorinated amine that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Structure : The compound features a trifluoromethyl group attached to a pentane backbone, which significantly influences its lipophilicity and biological interactions.

- CAS Number : 1389320-34-6

- Molecular Formula : C5H10ClF3N

The biological activity of (2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It has been identified as a modulator of certain receptors involved in neurotransmission and inflammatory responses. This modulation can lead to altered cellular signaling pathways.

- Antiproliferative Effects : Studies have indicated that fluorinated compounds can exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally similar to (2R)-1,1,1-Trifluoropentan-2-amine have shown efficacy in inhibiting the growth of breast and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Lipophilicity and Bioavailability

The introduction of trifluoromethyl groups generally increases the lipophilicity of compounds. The logP values associated with (2R)-1,1,1-Trifluoropentan-2-amine suggest a favorable balance for membrane permeability, enhancing its potential bioavailability .

Anticancer Activity

In a study examining fluorinated triazole derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative properties against cancer cell lines. Specifically, the highest activity was observed in compounds similar to (2R)-1,1,1-Trifluoropentan-2-amine when tested against breast and colon cancer cells .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | Breast Cancer | 5.4 | Apoptosis induction |

| Triazole Derivative B | Lung Cancer | 7.8 | Cell cycle arrest |

Neurotransmitter Interaction

Research has indicated that (2R)-1,1,1-Trifluoropentan-2-amine may influence neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. However, detailed studies are still required to elucidate specific interactions and effects on neurotransmitter release and uptake.

Propiedades

IUPAC Name |

(2R)-1,1,1-trifluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCUBNVTIVEVKJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.